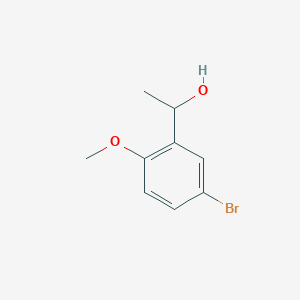

1-(5-Bromo-2-methoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRYFLFXINLLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501902 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16602-17-8 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 5 Bromo 2 Methoxyphenyl Ethanol

Oxidation Reactions of Benzylic Alcohols

The conversion of the secondary benzylic alcohol group in 1-(5-Bromo-2-methoxyphenyl)ethanol to a ketone is a fundamental transformation. This can be achieved through various modern synthetic methodologies, including aerobic, photocatalytic, and electrochemical oxidation, which offer greener alternatives to traditional heavy-metal-based oxidants.

Aerobic Oxidation Protocols

Aerobic oxidation utilizes molecular oxygen, often from ambient air, as the terminal oxidant, presenting a highly atom-economical and environmentally benign approach. These reactions are typically mediated by a catalyst, often based on transition metals like palladium, copper, or ruthenium. For benzylic alcohols, heterogeneous catalysts are frequently employed to simplify product purification and catalyst recycling.

The general mechanism involves the activation of the alcohol by the metal catalyst and subsequent reaction with oxygen. The reaction conditions, such as solvent, temperature, and the nature of the catalyst, are crucial for achieving high selectivity and yield, minimizing over-oxidation to carboxylic acids. While specific studies on this compound are not prevalent, data from analogous substituted benzylic alcohols demonstrate the feasibility of this transformation.

Table 1: Representative Conditions for Aerobic Oxidation of Substituted Benzyl (B1604629) Alcohols This table presents data for compounds structurally similar to this compound to illustrate typical reaction protocols.

| Entry | Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-(4-Methoxyphenyl)ethanol | Cu(II)-MOF/TEMPO | Air | Toluene | 80 | >99 |

| 2 | 1-Phenylethanol | Pd Nanoparticles on CQDs | Air | Water | 100 | 89 |

| 3 | 1-(4-Chlorophenyl)ethanol | Ru/Al₂O₃ | O₂ | Toluene | 100 | 95 |

Photocatalytic Oxidation Mechanisms

Photocatalytic oxidation represents another green chemistry approach, using visible light to drive the oxidation process. A photosensitizer, such as an organic dye or a metal complex, absorbs light and initiates the reaction. A common photosensitizer used for benzylic alcohol oxidation is [Ru(bpy)₃]Cl₂ (Tris(bipyridine)ruthenium(II) chloride).

The mechanism often involves energy transfer from the photoexcited sensitizer (B1316253) to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen can then act as the primary oxidant. Alternatively, the excited photocatalyst can engage in an electron transfer process directly with the benzylic alcohol. In the case of [Ru(bpy)₃]²⁺, studies have shown that the active species is typically singlet oxygen, formed via energy transfer from the excited state of the ruthenium complex to ground-state triplet oxygen. nih.gov This species is then responsible for oxidizing the alcohol to the corresponding ketone.

Electrochemical Oxidation Studies and Mechanistic Insights

Electrochemical oxidation offers a reagent-free method for the oxidation of alcohols, avoiding the need for chemical oxidants and reducing waste generation. The reaction is driven by an applied electrical potential at an anode surface. For benzylic alcohols, this process typically involves the direct oxidation of the alcohol on the electrode surface or mediated oxidation, where a redox mediator is electrochemically regenerated in a catalytic cycle.

Mechanistic studies, often employing techniques like cyclic voltammetry, show that the electrochemical oxidation of a benzylic alcohol proceeds through the initial loss of an electron and a proton from the hydroxyl group, followed by a second electron transfer and proton loss from the benzylic carbon to form the ketone. The choice of electrode material and reaction conditions, such as solvent and electrolyte, significantly influences the efficiency and selectivity of the reaction.

Carbon-Carbon Bond Forming Reactions

The presence of the aryl bromide in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds.

Cross-Coupling Reactions Involving Aryl Bromide Functionality

The carbon-bromine bond in the molecule is a key site for functionalization. The electron-donating methoxy (B1213986) group positioned ortho to the bromine atom and the electron-withdrawing ethanol (B145695) group at the meta position can influence the reactivity of the aryl bromide in cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. nih.govtcichemicals.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. tcichemicals.comnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three key steps nih.gov:

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound, forming an arylpalladium(II) bromide intermediate.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide and forming a diarylpalladium(II) complex. The base is crucial for activating the organoboron reagent.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. While specific data for this compound is scarce, the extensive literature on Suzuki-Miyaura couplings of other bromo-anisole derivatives provides a strong basis for predicting its reactivity. beilstein-journals.org

Table 2: Illustrative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Substituted Aryl Bromides This table provides representative experimental conditions for Suzuki-Miyaura reactions involving aryl bromides with substitution patterns analogous to this compound.

| Entry | Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 98 |

| 2 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85 | 95 |

| 3 | 1-Bromo-3-nitrobenzene | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

Radical Coupling and Condensation Reactions

While palladium-catalyzed reactions are predominant, the bromine atom can also participate in radical reactions. Under radical conditions, typically initiated by light or a radical initiator, the carbon-bromine bond can undergo homolytic cleavage to form an aryl radical. This highly reactive intermediate can then participate in various coupling reactions, such as addition to alkenes or alkynes. ucsb.edulibretexts.orgmasterorganicchemistry.com

The hydroxyl and methoxy groups can influence the reactivity and selectivity of these radical reactions through electronic and steric effects. For instance, the methoxy group can stabilize adjacent radical intermediates.

Condensation reactions involving the hydroxyl group of this compound are also possible. For example, in an aldol-type condensation, the hydroxyl group could potentially be oxidized to a ketone, which can then react with another carbonyl compound in the presence of a base. orientjchem.orgmagritek.comazom.com However, direct condensation reactions involving the activation of the benzylic C-H bond are less common.

Transformation of the Hydroxyl Group (e.g., Etherification, Esterification, Dehydration)

The secondary hydroxyl group is a key site for a variety of functional group interconversions.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis or the Mitsunobu reaction. In the Williamson synthesis, the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The Mitsunobu reaction provides a milder alternative for the synthesis of ethers from alcohols and acidic nucleophiles, proceeding with inversion of stereochemistry at the alcohol center. organic-chemistry.orgscribd.comnih.gov

Esterification: Esters can be readily formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates. organic-chemistry.org

Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of the corresponding styrene (B11656) derivative. Reagents like Martin's sulfurane can also effect the dehydration of secondary alcohols under mild conditions. enamine.netwikipedia.orgresearchgate.net

| Transformation | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Strong base (Williamson) or Phenol, DEAD, PPh₃ (Mitsunobu) | Ether |

| Esterification | Carboxylic acid, DCC, DMAP (Steglich) or Acyl chloride, Pyridine | Ester |

| Dehydration | Strong acid, Heat or Martin's sulfurane | Styrene derivative |

Reactions Involving the Methoxy Group (e.g., Demethylation)

The methoxy group on the aromatic ring is generally stable but can be cleaved under specific conditions to yield the corresponding phenol.

Demethylation: The cleavage of the methyl ether can be achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is particularly effective for the demethylation of aryl methyl ethers and proceeds through the formation of a bromoborane (B216815) intermediate followed by hydrolysis. nih.gov This transformation is valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization.

Spectroscopic Characterization and Structural Elucidation of 1 5 Bromo 2 Methoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(5-Bromo-2-methoxyphenyl)ethanol, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assemble a complete picture of its chemical structure.

¹H NMR Analysis of Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and anisotropic effects from aromatic rings. organicchemistrydata.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the carbinol proton (CH-OH), the hydroxyl proton, and the methyl group of the ethanol (B145695) side chain are expected.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring appear in the downfield region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the bromo and methoxy substituents. The proton ortho to the methoxy group (at C6) is expected at the most upfield position due to the electron-donating effect of the methoxy group. The proton between the bromo and methoxy groups (at C3) and the proton ortho to the bromo group (at C4) will have distinct shifts and will show coupling to each other.

Methine Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group is a methine proton. It typically appears as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule). Its chemical shift is generally in the range of δ 4.8-5.2 ppm. rsc.org

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around δ 3.8 ppm. rsc.org

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. organicchemistrydata.org Its signal can be confirmed by D₂O exchange, where the peak disappears.

Methyl Protons (-CH₃): The three protons of the methyl group on the ethanol side chain are equivalent and appear as a doublet due to coupling with the single methine proton, typically around δ 1.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H6) | ~6.8 | d | ~8.5 |

| Ar-H (H4) | ~7.3 | dd | ~8.5, 2.5 |

| Ar-H (H3) | ~7.6 | d | ~2.5 |

| -CHOH | ~5.1 | q | ~6.5 |

| -OCH₃ | ~3.8 | s | - |

| -OH | variable | br s | - |

| -CH₃ | ~1.5 | d | ~6.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Analysis of the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The ¹³C NMR spectrum of this compound will display nine distinct signals:

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the methoxy group (C2) will be significantly downfield, while the carbon attached to the bromine (C5) will be shifted upfield relative to unsubstituted benzene due to the heavy atom effect. The other aromatic carbons will appear in the typical range of δ 110-140 ppm.

Methine Carbon (-CHOH): The carbon atom bonded to the hydroxyl group will resonate in the range of δ 65-75 ppm. rsc.org

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-60 ppm. beilstein-journals.org

Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded and will appear at the most upfield position, typically around δ 20-25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar-C-CHOH) | ~135 |

| C2 (Ar-C-OCH₃) | ~156 |

| C3 (Ar-CH) | ~132 |

| C4 (Ar-CH) | ~129 |

| C5 (Ar-C-Br) | ~114 |

| C6 (Ar-CH) | ~112 |

| -CHOH | ~67 |

| -OCH₃ | ~56 |

| -CH₃ | ~24 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton (-CHOH) and the methyl protons (-CH₃), confirming their adjacency. Correlations between adjacent aromatic protons (H3-H4, H4-H6) would also be visible, helping to assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks between the methine proton and the -CHOH carbon, the methyl protons and the -CH₃ carbon, the methoxy protons and the -OCH₃ carbon, and each aromatic proton with its corresponding aromatic carbon.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

Since this compound contains a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. Chiral NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. bham.ac.uk This is typically achieved by one of two methods:

Chiral Solvating Agents (CSAs): The chiral sample is dissolved in a solution containing a chiral solvating agent. The CSA forms transient, diastereomeric complexes with each enantiomer, which have slightly different NMR spectra, allowing for the differentiation and quantification of the enantiomers. researchgate.net

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomeric esters. These diastereomers are distinct chemical compounds with different NMR spectra. The integration of specific, well-resolved signals (e.g., the methoxy or methyl signals) for each diastereomer allows for the precise calculation of the enantiomeric excess of the original alcohol. semanticscholar.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).

Common fragmentation pathways for this molecule would likely involve:

Benzylic cleavage: Loss of the methyl group (•CH₃) to form a stable benzylic cation is a very common fragmentation for this type of structure.

Loss of water: Dehydration involving the hydroxyl group to form an M-18 peak.

Loss of a methoxy radical: Cleavage of the methoxy group (•OCH₃).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. rsc.org For this compound, the molecular formula is C₉H₁₁BrO₂. HRMS can distinguish this formula from other possible formulas that might have the same nominal mass.

Table 3: Calculated Exact Masses for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₉H₁₁⁷⁹BrO₂]⁺ | ¹²C₉¹H₁₁⁷⁹Br¹⁶O₂ | 230.0000 |

| [C₉H₁₁⁸¹BrO₂]⁺ | ¹²C₉¹H₁₁⁸¹Br¹⁶O₂ | 231.9980 |

Note: The calculated exact masses are based on the monoisotopic masses of the constituent elements.

Fragmentation Pathway Analysis for Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the primary fragmentation pathways for alcohols like this compound are typically α-cleavage and dehydration.

The molecular ion ([M]•+) of this compound is formed by the removal of an electron. Due to the presence of the bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]•+ and [M+2]•+), corresponding to the 79Br and 81Br isotopes.

α-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, α-cleavage can occur in two ways:

Loss of a methyl radical (•CH3): Cleavage of the bond between the chiral carbon and the methyl group results in the formation of a resonance-stabilized benzylic cation. This fragment is particularly stable due to the delocalization of the positive charge over the aromatic ring and the oxygen atom of the methoxy group. The resulting fragment ion would have a specific mass-to-charge ratio (m/z).

Loss of the substituted phenyl group: While less common for secondary alcohols, cleavage of the bond between the chiral carbon and the aromatic ring is also possible.

The most probable α-cleavage pathway involves the loss of the smaller alkyl group, in this case, the methyl group, leading to a prominent peak in the mass spectrum.

Dehydration: Another characteristic fragmentation of alcohols is the elimination of a water molecule (H2O) from the molecular ion, resulting in a fragment ion with a mass 18 units less than the molecular ion ([M-18]•+). This process is often observed in the mass spectra of alcohols and can provide confirmatory evidence for the presence of a hydroxyl group.

Further fragmentation of the initial fragments can also occur, leading to a complex pattern of peaks that, when interpreted, provides a detailed structural fingerprint of the molecule. For instance, the substituted aromatic ring can undergo its own characteristic fragmentation, such as the loss of a bromine atom or a methoxy group.

A hypothetical fragmentation table based on these principles is presented below:

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M]•+ | [C9H11BrO2]•+ | Molecular Ion |

| [M-CH3]+ | [C8H8BrO2]+ | α-Cleavage |

| [M-H2O]•+ | [C9H9BrO]•+ | Dehydration |

| [C7H6BrO]+ | Loss of CO from [M-CH3]+ | |

| [C7H7O]+ | Loss of Br from [C8H8BrO2]+ after rearrangement |

This table is illustrative and based on general fragmentation principles for this class of compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm-1, which is characteristic of the hydroxyl (-OH) group stretching vibration, often broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm-1. Aliphatic C-H stretching from the methyl and ethyl groups will be observed as strong absorptions in the 2850-3000 cm-1 region.

C=C Aromatic Stretch: The presence of the benzene ring will give rise to several characteristic bands in the 1450-1600 cm-1 region due to carbon-carbon double bond stretching vibrations within the ring.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the alcohol will appear as a strong band in the 1000-1260 cm-1 region. The C-O stretch of the methoxy group (aryl alkyl ether) will also fall within this range, often appearing as a strong, distinct band.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm-1.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined. The C-C stretching modes of the benzene ring and the C-Br stretch are also expected to be readily observable in the Raman spectrum.

A table summarizing the expected key vibrational frequencies is provided below:

| Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (weak to medium) | Medium to strong |

| Aliphatic C-H Stretch | 2850-3000 (strong) | Medium to strong |

| C=C Aromatic Stretch | 1450-1600 (medium to strong) | Strong |

| C-O Stretch (Alcohol) | 1000-1260 (strong) | Medium |

| C-O Stretch (Ether) | 1000-1260 (strong) | Medium |

| C-Br Stretch | 500-600 (medium) | Strong |

This table provides expected ranges for the vibrational modes based on typical functional group frequencies.

Advanced Chiral Analytical Techniques

As this compound is a chiral molecule, existing as a pair of enantiomers, advanced chiral analytical techniques are essential for their separation, identification, and the determination of their stereochemical configuration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioselective separation of chiral compounds. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the separation of aromatic alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. These CSPs, particularly those with phenylcarbamate derivatives, offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that can effectively differentiate between enantiomers. The methoxy and bromo substituents on the phenyl ring, along with the hydroxyl and methyl groups at the stereocenter, provide multiple points of interaction with the chiral selector of the stationary phase.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The relative proportions of these solvents are adjusted to achieve baseline resolution of the enantiomeric peaks.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantioseparation of volatile chiral compounds. For a compound like this compound, derivatization of the hydroxyl group, for example, by forming a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester, may be necessary to improve its volatility and thermal stability for GC analysis.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to different retention times. The choice of the specific cyclodextrin derivative and the operating conditions of the GC, such as the temperature program, are critical for achieving successful enantioseparation.

Once the enantiomers are separated, their stereochemistry can be investigated using chiroptical techniques.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is measured using a polarimeter. One enantiomer will have a positive (+) rotation (dextrorotatory), while the other will have a negative (-) rotation (levorotatory). The magnitude of the rotation is dependent on the concentration of the sample, the path length of the cell, the wavelength of the light, and the solvent used.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the stereochemistry of the molecule. The CD spectrum provides more detailed stereochemical information than optical rotation and can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum with that predicted by theoretical calculations or with the spectra of known related compounds.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the arrangement of all atoms in the molecule.

For a liquid or oily compound like this compound, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral or achiral reagent to form a solid ester, urethane, or other suitable derivative. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can unambiguously establish the absolute configuration of the stereocenter. The presence of the heavy bromine atom in the molecule is advantageous for this technique, as it facilitates the determination of the absolute stereochemistry through anomalous dispersion effects.

Computational Chemistry and Theoretical Studies of 1 5 Bromo 2 Methoxyphenyl Ethanol

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For 1-(5-Bromo-2-methoxyphenyl)ethanol, such calculations would yield fundamental insights into its properties.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the various low-energy conformers and determine their relative stabilities. This would involve systematically rotating the bonds connected to the chiral center and the methoxy (B1213986) group to explore the potential energy surface. Unfortunately, no studies detailing the optimized bond lengths, bond angles, and dihedral angles for the stable conformers of this compound have been published.

Electronic Structure Properties (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species. Specific HOMO-LUMO energy values and MEP maps for this compound are not available in the current body of scientific literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. Comparing this to an experimental spectrum allows for the precise assignment of vibrational bands to specific molecular motions (e.g., stretching, bending). This correlative analysis provides a deeper understanding of the molecule's structure and bonding. Regrettably, no such computational or experimental spectroscopic analysis for this compound has been documented.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis and Reaction Energetics

To understand the kinetics and thermodynamics of a reaction involving this compound, computational chemists would locate the transition state structures along the reaction coordinate. The energy of these transition states relative to the reactants determines the activation energy of the reaction. By mapping out the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This would provide critical information about the reaction's feasibility and rate.

Reaction Pathway Elucidation and Intermediates

Computational studies can trace the entire pathway of a chemical reaction, identifying any intermediates that may be formed. This step-by-step elucidation of the reaction pathway provides a complete picture of how reactants are converted into products. For reactions involving this compound, this could involve, for example, its synthesis or its participation in further chemical transformations. However, no computational studies detailing specific reaction pathways, transition states, or intermediates for this compound have been published.

Theoretical Prediction of Stereoselectivity and Enantiomeric Excess

In the field of asymmetric synthesis, the ability to predict the stereochemical outcome of a reaction is of paramount importance. For chiral molecules such as this compound, which possesses a stereocenter at the carbinol carbon, computational chemistry offers powerful tools to forecast which enantiomer, (R) or (S), will be preferentially formed. This prediction is typically expressed as the enantiomeric excess (e.e.), a measure of the purity of the dominant enantiomer. Theoretical studies, primarily leveraging quantum mechanics, can model the reaction pathways leading to different stereoisomers and, by comparing their energetic profiles, predict the stereoselectivity.

The theoretical prediction of stereoselectivity in the formation of this compound, commonly synthesized via the asymmetric reduction of its corresponding ketone, 1-(5-bromo-2-methoxyphenyl)ethanone, relies heavily on modeling the transition states of the reaction. The enantiomeric ratio of the product is determined by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R)- and (S)-enantiomers.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms and predicting stereoselectivity. nih.gov By applying DFT, researchers can optimize the geometries of the transition states involved in the reduction of the prochiral ketone. The analysis involves calculating the Gibbs free energies of the transition states that lead to the (R)- and (S)-alcohols. The enantiomeric excess can then be predicted using the following relationship, derived from the transition state theory:

e.e. (%) = [(kR - kS) / (kR + kS)] x 100

where kR and kS are the rate constants for the formation of the (R)- and (S)-enantiomers, respectively, which are related to the Gibbs free energies of activation (ΔG‡).

A typical DFT study would involve a specific level of theory and basis set, such as B3LYP/6-311+G(d,p), to accurately model the electronic structure and energies. nih.govrroij.com The solvent effects are often included using a polarizable continuum model (PCM) to simulate the reaction environment more realistically.

Table 1: Hypothetical DFT-Calculated Energy Barriers and Predicted Enantiomeric Excess for the Asymmetric Reduction of 1-(5-Bromo-2-methoxyphenyl)ethanone This table is illustrative, based on common findings in DFT studies of asymmetric ketone reduction.

| Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Relative Energy (ΔΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (e.e.) (%) |

| TS-(R) | 15.2 | 0.0 | \multirow{2}{*}{92%} |

| TS-(S) | 17.1 | 1.9 |

In this hypothetical model, the transition state leading to the (R)-enantiomer (TS-(R)) is 1.9 kcal/mol lower in energy than the transition state leading to the (S)-enantiomer (TS-(S)). This energy difference would strongly favor the formation of (R)-1-(5-bromo-2-methoxyphenyl)ethanol, resulting in a high predicted enantiomeric excess. Such studies allow chemists to screen catalysts and reaction conditions in silico before undertaking experimental work.

Modeling of Biocatalytic Reductions

Enzymes, particularly alcohol dehydrogenases (ADHs), are frequently used for the highly enantioselective reduction of ketones. nih.gov Computational modeling of these biocatalytic systems is crucial for understanding and predicting their high stereoselectivity. The methods involve molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.

Molecular docking is used to predict the binding mode of the substrate, 1-(5-bromo-2-methoxyphenyl)ethanone, within the active site of the enzyme. The analysis focuses on the proximity and orientation of the ketone's carbonyl group relative to the enzyme's cofactor (e.g., NADH or NADPH) and key catalytic residues. nih.gov The stereochemical outcome is dictated by which face of the carbonyl (re or si) is exposed to the hydride transfer from the cofactor.

Docking studies can generate multiple possible binding poses. The binding energies and interaction energies for the "pre-reaction" enzyme-substrate complexes that would lead to the (R)- or (S)-alcohol are then calculated. The complex with the more favorable binding energy is predicted to be the one that leads to the major enantiomer.

Table 2: Illustrative Molecular Docking Results for the Binding of 1-(5-Bromo-2-methoxyphenyl)ethanone in an (S)-Selective Alcohol Dehydrogenase Active Site This table is a representative example based on studies of ADHs with similar substrates. nih.gov

| Enzyme-Substrate Complex | Predicted Binding Energy (kcal/mol) | Key Interactions | Predicted Outcome |

| Pro-(S) Complex | -8.5 | Hydrogen bond to Tyr190, Hydrophobic interactions with Leu120, Met210 | Major Product: (S)-alcohol |

| Pro-(R) Complex | -6.2 | Steric clash with Trp110, Fewer optimal hydrophobic contacts | Minor Product: (R)-alcohol |

As shown in the illustrative table, the pro-(S) complex, which orients the ketone for hydride attack to form the (S)-alcohol, exhibits a significantly lower (more favorable) binding energy. This is attributed to more stable interactions within the enzyme's active site, such as specific hydrogen bonds and the absence of steric hindrance. Such computational analysis correctly predicts the high enantioselectivity (e.g., >99% e.e. for the (S)-enantiomer) often observed with enzymatic reductions. nih.gov These theoretical models are invaluable for explaining the origins of stereoselectivity and for engineering enzymes to achieve desired stereochemical outcomes for specific substrates.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for the Construction of Complex Organic Scaffolds

The intrinsic reactivity of 1-(5-bromo-2-methoxyphenyl)ethanol allows for its elaboration into a variety of complex organic scaffolds, which form the core structures of many biologically active molecules and functional materials. The interplay between the hydroxyl group and the bromo- and methoxy-substituted phenyl ring provides multiple avenues for synthetic diversification.

The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 1-(5-bromo-2-methoxyphenyl)ethanone, which then serves as a key precursor for the synthesis of various heterocyclic systems. For instance, this ketone can undergo condensation reactions with hydrazines or other binucleophiles to form pyridazines, pyrazoles, or other nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many pharmaceutical agents.

Furthermore, the bromine atom on the phenyl ring is a versatile handle for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the strategic attachment of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby enabling the construction of highly functionalized and diverse molecular frameworks. The presence of the ortho-methoxy group can also influence the regioselectivity of these coupling reactions, providing a degree of control in the synthesis of polysubstituted aromatic compounds.

Utilization in Multi-Step Synthetic Strategies for Target Molecule Preparation

The utility of this compound as a building block is prominently demonstrated in its incorporation into multi-step synthetic sequences aimed at the preparation of specific target molecules. Its structural attributes allow for a stepwise and controlled elaboration of the molecular structure, with each functional group being addressed in a planned sequence.

A common strategy involves the initial modification of the ethanol (B145695) side chain. For example, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functional groups, including azides, cyanides, or larger carbon-based fragments. Alternatively, the alcohol can be protected, allowing for selective manipulation of the aromatic ring via the bromo substituent.

Following the modification of the side chain or the aromatic ring, a series of subsequent reactions can be performed to build up the complexity of the molecule. For instance, a Suzuki coupling at the bromo position might be followed by deprotection and oxidation of the alcohol to a ketone. This ketone could then undergo a Wittig reaction to introduce a carbon-carbon double bond, which could be further functionalized through reactions such as epoxidation or dihydroxylation. This sequential approach, where this compound serves as an early-stage intermediate, is a hallmark of its application in the total synthesis of natural products and the development of novel pharmaceutical candidates.

A notable example of its application is in the synthesis of substituted tetrahydroquinolines, a class of compounds with a wide range of biological activities. In a multi-step sequence, a derivative of this compound can be envisioned to undergo a series of transformations, including amination and subsequent intramolecular cyclization, to construct the core tetrahydroquinoline scaffold.

Strategic Incorporation in Retrosynthetic Planning for Diversified Analogues

Retrosynthetic analysis, a problem-solving technique for planning organic syntheses, often identifies this compound as a key strategic fragment for the synthesis of a diverse range of target molecules. When a complex target molecule contains a 1-(2-methoxyphenyl)ethanol (B80116) moiety or a related structural motif, a retrosynthetic disconnection can lead back to this readily accessible building block.

The power of this approach lies in the ability to generate a library of analogues from a common intermediate. By disconnecting a target molecule at a bond that can be formed via a reaction involving either the hydroxyl group or the bromo-substituted ring of this compound, a convergent synthetic plan can be devised. For example, in the design of a series of potential drug candidates that share a common core structure but differ in a specific substituent, this building block can serve as the cornerstone of the synthetic effort.

Consider a target molecule containing a complex ether linkage. A retrosynthetic disconnection of the ether bond could lead to this compound and a corresponding alkyl or aryl halide. In the forward synthesis, a Williamson ether synthesis would then be employed to couple these two fragments. Similarly, if the target molecule contains a biaryl linkage, a retrosynthetic disconnection corresponding to a Suzuki coupling would identify this compound (or a derivative thereof) and a suitable boronic acid as the key precursors.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanol is increasingly guided by the principles of green and sustainable chemistry. Research is moving away from traditional methods that often rely on harsh reagents and organic solvents, towards more environmentally benign alternatives. A primary focus is the reduction of the corresponding ketone, 5-Bromo-2-methoxyacetophenone.

Biocatalysis stands out as a key technology in this area. The use of whole-cell systems, such as Daucus carota (carrot) roots, or isolated enzymes like alcohol dehydrogenases (ADHs) and reductases, offers a highly selective and sustainable route to chiral alcohols. These biocatalytic reductions can be performed in aqueous media under mild conditions, eliminating the need for heavy metal catalysts and toxic solvents. For instance, the enantioselective reduction of acetophenones using plant-based biocatalysts has been demonstrated to produce optically active alcohols with high efficiency.

Table 1: Comparison of Green Synthesis Strategies for Substituted Alcohols

| Methodology | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., ADHs) or whole cells (e.g., Daucus carota) | High enantioselectivity, mild reaction conditions, aqueous media, reduced waste. | Effective for reducing ketones to chiral alcohols; cofactors are naturally encapsulated in whole-cell systems. |

| Transition-Metal-Free Synthesis | Avoidance of transition metal catalysts | Lower cost, reduced toxicity, simplified purification. | Radical coupling of aromatic alcohols achieved using t-BuONa as a dual-role reagent. |

| Green Solvents/Solvent-Free | Use of water, ethanol (B145695), or no solvent | Reduced environmental impact, improved safety. | Efficient synthesis of substituted phenols achieved in ethanol or water-ethanol mixtures. |

| One-Pot Reactions | Multiple sequential reactions in a single reactor | Increased efficiency, reduced waste, saves time and resources. | Synthesis of 1,4-dihydropyridine (B1200194) derivatives using a one-pot, solvent-free method. |

Advancements in Highly Stereoselective Synthesis of Substituted Phenylethanols

The production of single-enantiomer chiral alcohols like (R)- or (S)-1-(5-Bromo-2-methoxyphenyl)ethanol is of paramount importance, as the biological activity of complex chiral molecules often depends on their specific stereochemistry. Consequently, significant research is directed towards highly stereoselective synthetic methods.

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts is a powerful technique for the enantioselective reduction of ketones to their corresponding alcohols. This method has been successfully applied to produce a variety of chiral 1,2-amino alcohols with excellent yields and high enantiomeric excess. The principles of ATH are directly applicable to the synthesis of enantiopure this compound from its prochiral ketone precursor.

Enzymatic and chemoenzymatic methods are also at the forefront of stereoselective synthesis. Dynamic kinetic resolution (DKR) combines the high selectivity of an enzyme (often a lipase (B570770) for acylating one enantiomer of the alcohol) with a metal catalyst that racemizes the unreacted enantiomer in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product ester. Alcohol dehydrogenases (ADHs) are another class of enzymes that are increasingly used in cascade reactions to produce enantiomerically enriched alcohols. These biocatalytic systems can be designed to be (S)- or (R)-selective, providing access to either enantiomer of the target alcohol with high optical purity.

Table 2: Key Methods for Stereoselective Synthesis of Chiral Alcohols

| Method | Catalyst/Reagent | Description | Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium complexes | A ketone is reduced by a hydrogen donor (e.g., formic acid or isopropanol) mediated by a chiral catalyst. | High yields and excellent enantioselectivities for chiral alcohols. |

| Dynamic Kinetic Resolution (DKR) | Lipase and Metal Catalyst (e.g., Ru) | Enzymatic resolution of a racemic alcohol is coupled with in-situ racemization of the slower-reacting enantiomer. | Quantitative conversion to a single enantiomeric product is possible. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | Direct, highly enantioselective reduction of a prochiral ketone using a selective enzyme. | Access to either (S)- or (R)-alcohols with high enantiomeric excess. |

| Chiral Auxiliary-Based Synthesis | Chiral auxiliaries (e.g., pyroglutamic acid derivatives) | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Can achieve high diastereoselectivity in the formation of new stereocenters. |

Exploration of Novel Reactivity and Unconventional Transformations

Research into this compound is not limited to its synthesis but also extends to exploring its reactivity in novel and unconventional transformations. The specific arrangement of the bromo, methoxy (B1213986), and hydroxyethyl (B10761427) groups on the aromatic ring provides a unique platform for chemical exploration.

One area of interest is the development of transition-metal-free coupling reactions. The bromo-substituent on the phenyl ring makes the compound an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at this position. However, future trends point towards achieving these transformations without expensive and toxic transition metals, possibly through radical pathways or other novel activation methods.

Furthermore, the alcohol functional group itself can be a site for unconventional reactions. While dehydration to form the corresponding styrene (B11656) is a known transformation for phenylethanols, new catalytic systems are being developed to perform this reaction more efficiently and under milder conditions. Additionally, the development of synthetic cascades where the alcohol is transformed through multiple steps in a one-pot procedure is an emerging trend. For instance, a sequence involving oxidation of the alcohol to a ketone, followed by a subsequent C-C bond-forming reaction, could generate molecular complexity in a highly efficient manner. The use of hypervalent iodine reagents also presents an opportunity for green and metal-free transformations, enabling unique arylations and other functionalizations.

Integration with Automation and Continuous Flow Chemistry for Scalable Synthesis

To meet potential industrial demand and accelerate discovery, the synthesis of this compound and its derivatives is poised to benefit from the integration of automation and continuous flow chemistry. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and greater scalability.

Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to shorter reaction times and cleaner reaction profiles. For example, the synthesis of substituted phenols has been successfully demonstrated in microreactor systems, significantly reducing reaction times compared to batch methods. Flow chemistry is also particularly well-suited for hazardous reactions or those involving gaseous reagents, as the small reactor volumes minimize safety risks.

The integration of automation with flow synthesis enables the creation of fully automated production lines. Automated systems can handle reagent dispensing, reaction monitoring, workup, and purification, allowing for high-throughput synthesis and optimization. This approach is invaluable for rapidly generating libraries of related compounds for screening purposes in drug discovery or materials science. The development of automated liquid-liquid extraction and mass-triggered purification can complete the workflo

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Bromo-2-methoxyphenyl)ethanol?

- Methodological Answer : A common approach involves Grignard or organolithium reactions. For instance, n-butyllithium in THF can react with 5-bromo-2-methoxybenzaldehyde to form the secondary alcohol, followed by quenching with aqueous NH₄Cl. A similar procedure achieved a 97% yield for a structurally related bromo-methoxy aryl ethanol derivative . Key parameters include temperature control (−78°C for lithiation) and solvent purity to avoid side reactions.

Q. How can the molecular conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous compounds, XRD revealed dihedral angles between the ethanone group and aromatic ring (e.g., 3.6° in a bromo-hydroxy-methoxy derivative) and intramolecular hydrogen bonding (O–H⋯O), critical for stability . Pair XRD with spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and regiochemistry.

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : DMSO is often used for stock solutions (10 mM), but solubility can be enhanced by sonication at 37°C. Store lyophilized powder at −80°C for ≤6 months or −20°C for ≤1 month. Avoid freeze-thaw cycles to prevent degradation. For in vivo studies, formulate with co-solvents like PEG300 and Tween 80 to improve bioavailability .

Advanced Research Questions

Q. How do substituents (e.g., bromo, methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position enables Suzuki-Miyaura couplings, while the methoxy group at the 2-position directs electrophilic substitution. Computational modeling (DFT) can predict electron density distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄). Compare with analogs lacking the methoxy group to assess steric/electronic effects on reaction rates .

Q. What strategies mitigate contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in antimicrobial assays may arise from solubility differences or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and validate with positive controls. SAR studies on derivatives (e.g., esterification of the hydroxyl group) can isolate structural contributors to activity .

Q. How can biocatalytic synthesis improve the environmental profile of this compound?

- Methodological Answer : Enzymatic reduction of ketone precursors (e.g., 5-bromo-2-methoxyacetophenone) using alcohol dehydrogenases in aqueous media reduces reliance on harsh reagents. Optimize enzyme immobilization (e.g., on silica supports) for reusability. Life-cycle assessment (LCA) comparing biocatalytic vs. traditional routes quantifies reductions in E-factor .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (hydrophobicity) and CYP450 metabolism. Molecular docking (AutoDock Vina) into targets like COX-2 or bacterial topoisomerases can rationalize observed anti-inflammatory/antibacterial activity. Validate predictions with in vitro assays (e.g., microsomal stability) .

Future Research Directions

- Structural Diversification : Explore Pd-catalyzed C–H functionalization to introduce heterocycles (e.g., pyrazole) for enhanced bioactivity .

- Environmental Impact : Study biodegradation pathways using LC-MS/MS to identify persistent metabolites .

- Mechanistic Studies : Employ cryo-EM or SPR to elucidate interactions with biological targets at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.